molecular formula C16H13ClO3 B5724280 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione

1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione

Cat. No. B5724280
M. Wt: 288.72 g/mol
InChI Key: MTCAJYRFJCYRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, also known as CHMPD, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmaceuticals. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. By inhibiting these enzymes, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. Additionally, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in lab experiments is that it has been shown to exhibit multiple biochemical and physiological effects, making it a versatile compound for investigating various research questions. However, one limitation is that the mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione. One potential avenue is to investigate its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, which may lead to the development of more effective treatments for pain, inflammation, and fever. Finally, future studies could investigate the potential use of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione involves the reaction of 2-hydroxy-4-methylacetophenone with 2-chlorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione.

Scientific Research Applications

1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been studied for its potential applications in various fields of medicine and pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever. Additionally, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-6-7-12(14(18)8-10)16(20)9-15(19)11-4-2-3-5-13(11)17/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCAJYRFJCYRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

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